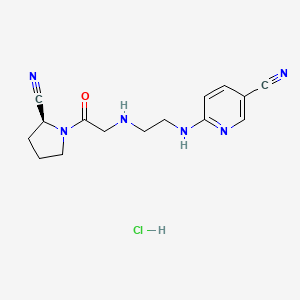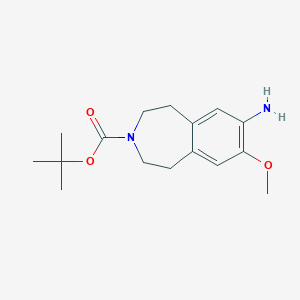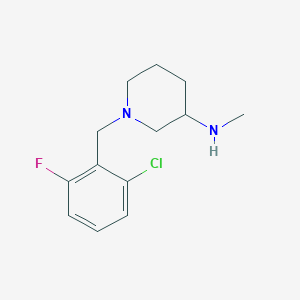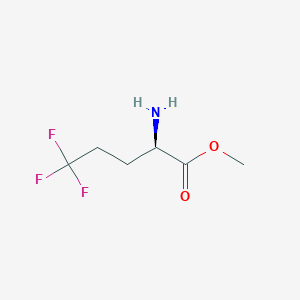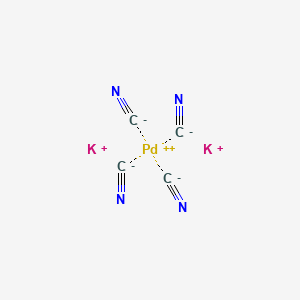
Potassium tetracyanopalladate(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium tetracyanopalladate(II) is a coordination compound with the chemical formula K₂Pd(CN)₄. It is a palladium complex where the palladium ion is coordinated by four cyanide ligands. This compound is known for its applications in various fields, including catalysis, electroplating, and as a precursor for other palladium compounds.
准备方法
Synthetic Routes and Reaction Conditions
Potassium tetracyanopalladate(II) can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the complex: [ \text{PdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Pd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, the production of potassium tetracyanopalladate(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
化学反应分析
Types of Reactions
Potassium tetracyanopalladate(II) undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Redox Reactions: The palladium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce the palladium center, while oxidizing agents like hydrogen peroxide can oxidize it.
Major Products Formed
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox conditions but can include palladium(0) or palladium(IV) species.
科学研究应用
Potassium tetracyanopalladate(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in electroplating to deposit thin layers of palladium on surfaces, providing corrosion resistance and enhancing electrical conductivity.
作用机制
The mechanism of action of potassium tetracyanopalladate(II) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various substrates, facilitating catalytic processes. The palladium center can also undergo redox changes, which are crucial for its catalytic activity. The specific molecular targets and pathways depend on the application, but generally involve interactions with organic molecules or metal surfaces.
相似化合物的比较
Similar Compounds
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetrachloropalladate(II): Contains chloride ligands instead of cyanide.
Sodium tetracyanopalladate(II): Similar structure but with sodium instead of potassium.
Uniqueness
Potassium tetracyanopalladate(II) is unique due to its specific coordination environment and the properties imparted by the cyanide ligands. These properties make it particularly effective in catalysis and electroplating applications, where other similar compounds may not perform as well.
属性
分子式 |
C4K2N4Pd |
|---|---|
分子量 |
288.69 g/mol |
IUPAC 名称 |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI 键 |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


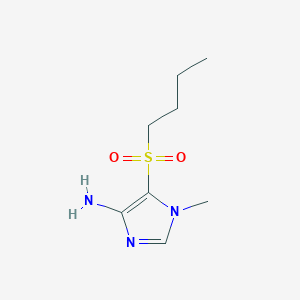


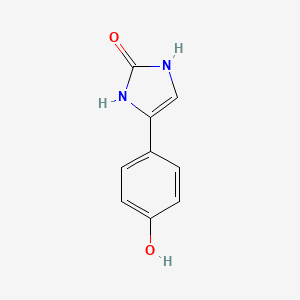
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
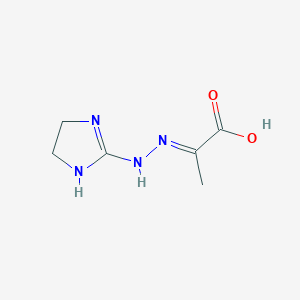
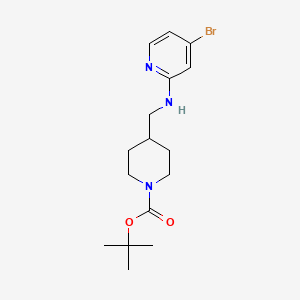
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
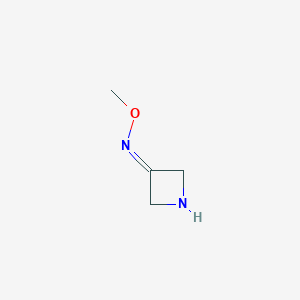
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
